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Compound of Interest

Compound Name: Elubiol

Cat. No.: B15601514

For Research Purposes Only

These application notes provide detailed procedures for the synthesis, purification, and
characterization of Elubiol, a dichlorophenyl imidazoldioxolan derivative with notable antifungal
and sebum-inhibiting properties. The protocols are intended for researchers, scientists, and
drug development professionals.

Chemical Properties and Characterization Data

Proper characterization of synthesized Elubiol is crucial for ensuring its identity, purity, and
suitability for research applications. Below is a summary of its key chemical properties and
expected analytical data.
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Property

Value

Chemical Name

ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-
(imidazol-1-ylmethyl)-1,3-dioxolan-4-
ylImethoxy]phenyl]piperazine-1-carboxylate[1]

Synonyms

Dichlorophenyl imidazoldioxolan[2]

Molecular Formula

C27H30CI2N4Os[1]

Molecular Weight 561.46 g/mol [2]

CAS Number 67914-69-6[2]

Appearance White to off-white solid

Melting Point Type I: 127.6-130°C; Type 1I: 110.9°C[3]
Solubility Soluble in DMSO (=15 mg/mL)[2]

Purity (typical) >99.5% by HPLCJ[3]

Expected *H NMR Data

Data to be populated based on experimental
results. Key signals expected for aromatic
protons, dioxolane ring protons, imidazole

protons, piperazine protons, and the ethyl ester

group.

Expected 13C NMR Data

Data to be populated based on experimental
results. Signals corresponding to all 27 carbon

atoms in the structure are expected.

[M+H]* at m/z 561.16658 (calculated). The

Expected Mass Spec Data fragmentation pattern should be analyzed to

confirm the structure.

Synthesis of Elubiol

Two primary synthetic routes for Elubiol are described below.

Synthesis from Ketoconazole

This method involves the hydrolysis of ketoconazole followed by acylation.
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Experimental Protocol:

Step 1: Hydrolysis of Ketoconazole[4]

In a suitable reaction vessel, combine 100 kg of ketoconazole with 110 kg of 10%
hydrochloric acid.[4]

o Heat the mixture to 85°C and maintain for 20 hours with stirring.[4]

o Cool the reaction mixture to room temperature.

e Add 400 L of toluene to the vessel.

e Slowly add 96.5 kg of a 50% sodium hydroxide solution to precipitate a crystalline solid.[4]
« |solate the solid by centrifugation.

e Wash the solid with 40 kg of water.

» Dry the resulting hydrolyzate to yield approximately 92.1 kg. The expected purity by HPLC is
>99.5%.[4]

Step 2: Acylation to form Crude Elubiol[4]

e To the 92.1 kg of hydrolyzate in a reaction kettle, add 520 kg of methylene chloride and 36
kg of potassium carbonate.[4]

At room temperature, add 25 kg of ethyl chloroformate dropwise.[4]

Stir the mixture for 3 hours.[4]

Add 300 kg of water and separate the organic layer.[4]

Remove the methylene chloride by distillation under reduced pressure to obtain the crude
Elubiol product.[4]

Synthesis via Nucleophilic Substitution

This route involves the condensation of two key intermediates.
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Experimental Protocol:

e The synthesis involves the condensation of cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-
ylmethyl)-1,3-dioxolan-4-yllmethyl p-toluenesulfonate with [4-(4-hydroxyphenyl)]-1-piperazine
carboxylic acid ethyl ester.[5]

e In a 1000 mL reaction flask, combine 45 g of the p-toluenesulfonate derivative, 25 g of the
piperazine derivative, 5.6 g of potassium hydroxide, and 180 g of dimethyl sulfoxide (DMSO).

[5]
e Maintain the reaction at 25°C for 20 hours.[5]

 After the reaction is complete, add 450 g of cold water to the reaction flask to reduce the
internal temperature to 10°C and precipitate the product.[5]

e Filter the crude product.

o Wash the filter cake with water until neutral and then dry to obtain approximately 42 g of
crude Elubiol (expected HPLC content of 94%).[5]

Synthesis Workflow Diagram:
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Caption: Overview of two synthetic routes to Elubiol.

Purification of Elubiol

Recrystallization is the most common and effective method for purifying crude Elubiol.

Experimental Protocol: Recrystallization using a Water-Ethanol Mixture[4]

o Dissolve the crude Elubiol product in a water-ethanol mixed solution (weight ratio 25:75) at

a ratio of crude product to mixed solvent of approximately 1:4 (w/w).[4]

o Heat the mixture to 75°C to ensure complete dissolution.[4]

» Add activated carbon for decolorization and filter the hot solution to remove the carbon.[4]

 Allow the filtrate to cool slowly to induce crystallization.

¢ Once crystallization is complete, collect the crystals by filtration.
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» Wash the crystals with a small amount of cold water-ethanol mixture.

e Dry the purified Elubiol. This method can yield a product with an HPLC purity of 99.6% and
a total yield of around 90.5%.[4]

Purification Workflow Diagram:
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Caption: Purification of Elubiol by recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:
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A general reverse-phase HPLC method can be used to determine the purity of Elubiol.

Parameter Recommended Conditions

C18 reverse-phase column (e.g., 4.6 x 250 mm,

Column
5 pm)
) A gradient of acetonitrile and water (with 0.1%
Mobile Phase ) ) ) )
formic acid) can be a starting point.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 pyL
Column Temperature 30°C

Mechanism of Action and Signaling Pathway

Elubiol functions as a broad-spectrum antifungal agent by inhibiting the biosynthesis of
ergosterol, an essential component of the fungal cell membrane.[4] This disruption leads to
altered membrane fluidity and integrity, ultimately resulting in fungal cell death.

Ergosterol Biosynthesis Pathway and Inhibition by Elubiol:
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Caption: Elubiol inhibits the ergosterol biosynthesis pathway.

Storage and Handling

o Storage: Store solid Elubiol at -20°C for long-term stability (up to 3 years).[2] Stock solutions
in DMSO can be stored at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.[2]

o Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat,

and safety glasses, when handling Elubiol. Work in a well-ventilated area.
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These protocols and notes are intended to serve as a comprehensive guide for the synthesis
and purification of Elubiol for research applications. Researchers should adapt these methods
as needed based on their specific laboratory conditions and available equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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elubiol-for-research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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